molecular formula C10H6F3N3OS2 B2865526 N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392245-01-1

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2865526
CAS No.: 392245-01-1
M. Wt: 305.29
InChI Key: CIQVVAMPZGEKKF-UHFFFAOYSA-N
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Description

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

  • Preparation of 5-mercapto-1,3,4-thiadiazol-2-ylamine: This intermediate can be synthesized through the reaction of thiosemicarbazide with hydrazine in the presence of an acid catalyst.

  • Coupling Reaction: The 5-mercapto-1,3,4-thiadiazol-2-ylamine is then coupled with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form derivatives with different functional groups.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Derivatives with different functional groups.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The thiadiazole ring and trifluoromethyl group play crucial roles in its biological activity. The compound may inhibit enzymes or bind to receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to its specific structural features. Similar compounds include:

  • N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.

  • (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid: This compound has a different functional group, leading to distinct reactivity and applications.

Properties

IUPAC Name

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3OS2/c11-10(12,13)6-3-1-2-5(4-6)7(17)14-8-15-16-9(18)19-8/h1-4H,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQVVAMPZGEKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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